(5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one
Description
The compound (5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one is a thiazol-4-one derivative featuring a benzylidene moiety at position 5, a 4-methoxyanilino group at position 2, and a 2-methyl-4-morpholinylphenyl substituent. Its molecular formula is C₂₄H₂₀N₂O₃S, with a molecular weight of 416.4922 . The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which influences electronic properties and biological interactions.
Properties
Molecular Formula |
C22H23N3O3S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(5Z)-2-(4-methoxyphenyl)imino-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23N3O3S/c1-15-13-18(25-9-11-28-12-10-25)6-3-16(15)14-20-21(26)24-22(29-20)23-17-4-7-19(27-2)8-5-17/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26)/b20-14- |
InChI Key |
VUJBXUPTGLYKKX-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)OC)S3 |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)NC(=NC4=CC=C(C=C4)OC)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines, followed by cyclization. One common method involves the reaction of 4-methoxybenzaldehyde with 2-methyl-4-(4-morpholinyl)benzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
2-[(4-methoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
Core Structural Similarities and Variations
The target compound shares the (5Z)-thiazol-4-one core with multiple analogs (Table 1). Key structural variations include:
- Substituents on the benzylidene moiety : Electron-donating (e.g., methoxy, morpholine) or withdrawing (e.g., chlorine, trifluoromethyl) groups.
- Amino or heterocyclic substituents at position 2: Morpholine, piperidine, or aniline derivatives.
Physicochemical Properties
- Melting Points: Analogs with morpholine or piperazine substituents (e.g., 5c, 5d) exhibit higher melting points (250–258°C) compared to simpler phenylamino derivatives (e.g., 6a), likely due to enhanced crystallinity from hydrogen bonding .
- Solubility : Morpholine and methoxy groups improve aqueous solubility, whereas lipophilic substituents (e.g., benzodioxole in 5e ) enhance membrane permeability .
Key Differentiators of the Target Compound
Morpholinyl and Methoxy Synergy: The combination of 4-methoxyanilino (electron-donating) and 4-morpholinylphenyl (polar, hydrogen-bonding) groups may enhance target selectivity compared to piperazine or chlorophenyl analogs.
Steric Effects : The 2-methyl group on the benzylidene moiety could reduce rotational freedom, stabilizing the Z-configuration and improving binding affinity.
Biological Activity
The compound (5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H23N3O3S
- Molecular Weight : 409.5 g/mol
- IUPAC Name : (5Z)-2-(4-methoxyphenyl)imino-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazolidin-4-one
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit a broad spectrum of antimicrobial properties. In particular, various studies have demonstrated that compounds similar to (5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one possess moderate to significant antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Screening
In a study by Mhaske et al. (2014), a series of thiazole derivatives were synthesized and screened for antimicrobial activity. The results showed that several compounds exhibited moderate to excellent antimicrobial effects against Gram-positive and Gram-negative bacteria. The following table summarizes the findings:
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Yield (%) |
|---|---|---|---|
| 5a | Moderate | Good | 70 |
| 5b | Good | Moderate | 65 |
| 5c | Excellent | Moderate | 75 |
Anti-cancer Activity
Thiazole derivatives have also been studied for their anti-cancer properties. Compounds similar to the target compound have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways critical for cancer cell survival and proliferation. For instance, some thiazole derivatives have been reported to inhibit the PI3K/Akt pathway, leading to reduced cell viability in cancer cell lines.
Other Biological Activities
Beyond antimicrobial and anti-cancer properties, thiazole derivatives have been explored for their anti-inflammatory and antiviral activities. For example:
- Anti-inflammatory Activity : Some thiazole compounds have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.
- Antiviral Activity : Research indicates that certain thiazole derivatives can inhibit viral replication in specific viral models.
Summary of Biological Activities
The following table provides a summary of the biological activities reported for thiazole derivatives related to the target compound:
Detailed Case Studies
- Antimicrobial Study : Mhaske et al. synthesized various thiazole derivatives and tested their efficacy against multiple bacterial strains. Most compounds showed promising results, particularly against Staphylococcus aureus and Escherichia coli.
- Anti-cancer Study : A study on the anti-cancer effects of thiazole derivatives revealed that certain compounds could effectively induce apoptosis in human cancer cell lines, highlighting their potential as therapeutic agents.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one?
- Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For analogs, Knoevenagel condensation is used to introduce the methylidene group, followed by nucleophilic substitution for the thiazol-4-one core . Key steps include:
- Step 1 : Reacting a substituted benzaldehyde derivative (e.g., 2-methyl-4-morpholin-4-ylbenzaldehyde) with a thiazolidinone precursor under reflux in acetic acid or DMF with sodium acetate as a catalyst .
- Step 2 : Coupling with 4-methoxyaniline via nucleophilic substitution, optimized at 60–80°C in ethanol or THF .
- Catalysts : Use of triethylamine or K₂CO₃ to stabilize intermediates .
- Analytical Validation : Monitor reaction progress via TLC and confirm final purity (>95%) by HPLC .
Q. How can the stereochemical configuration (5Z) of the methylidene group be confirmed?
- Methodological Answer :
- NMR Spectroscopy : The Z-configuration is confirmed by coupling constants () between the methylidene proton and adjacent groups. For similar compounds, values of 10–12 Hz in -NMR indicate a trans configuration, while lower values (e.g., 8–10 Hz) suggest cis .
- X-ray Crystallography : Resolve crystal structures using SHELXL software (via Olex2 or similar platforms) to unambiguously assign the Z-configuration .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₄N₄O₃S) and isotopic pattern .
- FT-IR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- -NMR : Assign carbonyl (C=O) and aromatic carbons, with shifts at ~165–175 ppm and 110–150 ppm, respectively .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. The morpholinyl group may interact with hydrophobic pockets, while the thiazol-4-one core hydrogen-bonds with catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using MTT or CellTiter-Glo for cytotoxicity .
- Orthogonal Validation : Cross-validate results with SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation .
- Structural Modifications : Synthesize analogs (e.g., replacing morpholinyl with piperazinyl) to isolate pharmacophore contributions .
Q. What kinetic and mechanistic studies elucidate the compound’s reactivity in solution (e.g., hydrolysis or oxidation)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
